N-(3,4-dichlorophenyl)-3,5-dimethylpiperidine-1-carboxamide
Overview
Description
N-(3,4-dichlorophenyl)-3,5-dimethylpiperidine-1-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with dichlorophenyl and dimethyl groups.
Mechanism of Action
Target of Action
The primary target of N-(3,4-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is responsible for the conversion of light energy into chemical energy during photosynthesis .
Mode of Action
N-(3,4-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide, also known as DCMU, inhibits photosynthesis by blocking the Q_B plastoquinone binding site of PSII . This prevents the electron flow from PSII to plastoquinone, interrupting the photosynthetic electron transport chain . As a result, the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) is reduced .
Pharmacokinetics
It’s known that similar compounds like propanil are metabolized by enzymes like aryl acylamidase (aaa), which is present in higher levels in certain plants, contributing to their resistance to the herbicide .
Result of Action
The inhibition of photosynthesis by DCMU leads to a reduction in the plant’s ability to produce energy and fix carbon, which can lead to growth inhibition and eventually plant death . This makes DCMU an effective herbicide. It’s worth noting that dcmu can also have effects on non-target organisms, including microorganisms and aquatic life .
Action Environment
The action of N-(3,4-dichlorophenyl)-3,5-dimethyl-1-piperidinecarboxamide can be influenced by various environmental factors. For instance, the persistence of similar compounds like propanil in soil and aquatic environments can lead to long-term environmental impact . Additionally, the development of resistance in certain weeds due to the presence of AAA enzyme can also affect the efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3,5-dimethylpiperidine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with 3,5-dimethylpiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3,5-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3,5-dimethylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)
Uniqueness
N-(3,4-dichlorophenyl)-3,5-dimethylpiperidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and dichlorophenyl substitution make it particularly effective in certain applications, such as enzyme inhibition and receptor modulation, compared to other similar compounds .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3,5-dimethylpiperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-9-5-10(2)8-18(7-9)14(19)17-11-3-4-12(15)13(16)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBPOAYCRTVHOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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